2,3-Dioxo-1,2,3,4-tetrahydro-6-quinoxalinecarboxylic acid hydrate
Overview
Description
2,3-Dioxo-1,2,3,4-tetrahydro-6-quinoxalinecarboxylic acid hydrate is a chemical compound belonging to the quinoxaline family. Quinoxalines are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrazine ring. This particular compound has applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dioxo-1,2,3,4-tetrahydro-6-quinoxalinecarboxylic acid hydrate typically involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. The reaction conditions often require heating and the use of catalysts to facilitate the formation of the quinoxaline ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar methods but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dioxo-1,2,3,4-tetrahydro-6-quinoxalinecarboxylic acid hydrate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of hydroxyl groups and amines.
Substitution: Formation of substituted quinoxalines with different functional groups.
Scientific Research Applications
2,3-Dioxo-1,2,3,4-tetrahydro-6-quinoxalinecarboxylic acid hydrate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its use in drug development, particularly as a precursor for pharmaceuticals.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,3-Dioxo-1,2,3,4-tetrahydro-6-quinoxalinecarboxylic acid hydrate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Quinoxaline: The parent compound with similar structure and properties.
Quinoxaline-2-carboxylic acid: A closely related compound with applications in organic synthesis.
2,3-Dioxoquinoxaline: Another derivative with potential biological activities.
Uniqueness: 2,3-Dioxo-1,2,3,4-tetrahydro-6-quinoxalinecarboxylic acid hydrate is unique due to its specific substitution pattern and hydrate form, which can influence its reactivity and applications compared to other quinoxaline derivatives.
Properties
IUPAC Name |
2,3-dioxo-1,4-dihydroquinoxaline-6-carboxylic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4.H2O/c12-7-8(13)11-6-3-4(9(14)15)1-2-5(6)10-7;/h1-3H,(H,10,12)(H,11,13)(H,14,15);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNRHFUJGUGCQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC(=O)C(=O)N2.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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